An In-depth Technical Guide to N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
An In-depth Technical Guide to N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS Number: 5334-49-6
Executive Summary
N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class of molecules. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to function as a bioisosteric replacement for adenine in various ATP-binding sites.[1] Consequently, derivatives of this core structure are central to the development of potent and selective kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, positioning it as a valuable building block for researchers, medicinal chemists, and professionals in drug discovery and development.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Cornerstone of Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine nucleus is a bicyclic heteroaromatic system that mimics the natural purine ring. This structural analogy enables it to effectively compete with ATP for binding to the catalytic sites of protein kinases.[2] Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.
The strategic value of the pyrazolo[3,4-d]pyrimidine scaffold lies in its synthetic tractability and the multiple points available for chemical modification (primarily the N1, C4, and C6 positions). These modifications allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the discovery of highly effective therapeutic agents.[3] Numerous compounds built upon this scaffold have entered clinical trials and received FDA approval for treating various malignancies by targeting key kinases such as EGFR, Src, and BTK.[2][4]
Physicochemical and Structural Properties
N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a foundational member of this chemical class. Its core properties are summarized below. While experimental data for properties like melting and boiling points are not consistently reported in public literature, its structural and chemical identifiers are well-defined.[5]
| Property | Value | Source(s) |
| CAS Number | 5334-49-6 | [5] |
| Molecular Formula | C₇H₉N₅ | [5][6] |
| Molecular Weight | 163.18 g/mol | [5] |
| Stereochemistry | Achiral | PubChem |
| InChIKey | KOTSAGHCUMHESG-UHFFFAOYSA-N | [5] |
| SMILES | CNC1=NC=NC2=C1C=NN2C | [5] |
| Appearance | Typically an off-white to yellow solid | Supplier Data |
Synthesis and Structural Elucidation
The synthesis of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its analogs typically proceeds through the construction of the core heterocyclic system followed by functionalization. A common and illustrative strategy involves the regioselective nucleophilic substitution of chloro-precursors.
General Synthetic Approach: A Case Study
Experimental Protocol: Regioselective Amination
This protocol is adapted from the synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and serves as an exemplary method.[7]
-
Dissolution: Dissolve the starting material, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), in Tetrahydrofuran (THF) at a concentration of approximately 0.33 M.
-
Cooling: Cool the solution to 10–15 °C in an ice bath.
-
Nucleophilic Addition: Add 40% aqueous methylamine (2.0 eq) dropwise to the cooled solution, maintaining the temperature below 15 °C.
-
Reaction: Stir the reaction mixture vigorously for 5 hours, allowing it to gradually warm to room temperature (20 °C).
-
Work-up:
-
Remove the THF solvent under reduced pressure (rotary evaporation).
-
Add deionized water to the residue and stir for 15 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure 4-methylamino derivative.
The causality for this regioselectivity lies in the electron-withdrawing nature of the pyrimidine ring, which makes the C4 position highly electron-deficient and thus more activated towards nucleophilic aromatic substitution compared to the aliphatic chloromethyl group.
Structural Characterization
The structure of the final compound and its intermediates must be rigorously confirmed using a suite of analytical techniques. Based on data from closely related analogs, the following spectral characteristics are expected.[7]
| Technique | Expected Data & Interpretation |
| ¹H-NMR | Singlet for the N1-methyl group (~3.9 ppm), a singlet for the C4-NH-methyl group (~3.1 ppm), and a singlet for the C3-H proton of the pyrazole ring (~8.0 ppm). A broad singlet for the NH proton may also be observed. |
| ¹³C-NMR | Resonances for the two distinct methyl carbons (~34.0 ppm for N-CH₃, ~27.4 ppm for NH-CH₃), and characteristic signals for the pyrazolopyrimidine ring carbons (e.g., C4 at ~99.7 ppm, C3 at ~131.7 ppm). |
| IR Spectroscopy | Characteristic N-H stretching bands (~3400-3100 cm⁻¹), C=N stretching bands (~1615 cm⁻¹), and bands for methyl groups (~1440, 1350 cm⁻¹). |
| Mass Spec (HRMS) | The high-resolution mass spectrum should show a protonated molecular ion [M+H]⁺ peak corresponding to the exact calculated mass (for C₇H₉N₅, expected [M+H]⁺ ≈ 164.0931). |
Role in Medicinal Chemistry and Drug Discovery
N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not typically an end-product therapeutic but rather a critical starting material or fragment for building more complex and potent drug candidates. Its value lies in providing a pre-functionalized core that can be elaborated upon.
Mechanism as a Kinase Inhibitor Scaffold
The pyrazolo[3,4-d]pyrimidine core acts as an ATP-competitive inhibitor. The nitrogen atoms in the bicyclic system form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the interactions of the adenine base of ATP. The substituents at the N1, C4, and C6 positions then project into adjacent hydrophobic pockets, determining the compound's potency and selectivity for specific kinases.[2]
Therapeutic Targets of Derivatives
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have shown potent activity against a wide range of clinically relevant kinases. The specific substitutions dramatically alter the target profile.
| Target Kinase | Therapeutic Area | Example Moiety & Activity | Source(s) |
| BTK | B-cell Malignancies | Complex C4-substituents lead to irreversible inhibitors with IC₅₀ values as low as 1.2 nM. | [8] |
| DHFR | Cancer | C4-linked amino acid conjugates act as antifolates, inhibiting DHFR with IC₅₀ values in the low micromolar range. | [9][10] |
| EGFR-TK | Solid Tumors | Serves as a bioisostere for the quinazoline core in FDA-approved drugs like Erlotinib. | [2] |
| Src Kinase | Solid Tumors | N1 and C4 substituted derivatives show significant inhibition of Src and affect tumor cell viability. | [4] |
| CDK2 | Cancer | Glycosylated derivatives exhibit potent CDK2 inhibition and anti-proliferative activity with IC₅₀ values in the nanomolar range. | [1] |
Safety, Handling, and Storage
As a laboratory chemical, N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine should be handled with appropriate care. While a specific, verified Safety Data Sheet (SDS) for CAS 5334-49-6 is not widely available, data from analogous heterocyclic amines and pyrimidine derivatives suggest the following precautions.[11][12]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Potential Hazards: Compounds of this class may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Disclaimer: This safety information is based on related compounds. Always consult a specific and current SDS from your supplier before handling this chemical.
Conclusion and Future Outlook
N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine represents a synthetically accessible and highly versatile chemical entity. Its significance is rooted in the proven therapeutic potential of the pyrazolo[3,4-d]pyrimidine scaffold as a master key for the design of kinase inhibitors. For drug discovery programs, this compound serves as an ideal starting point for library synthesis and lead optimization campaigns. Future research will likely continue to leverage this and similar building blocks to develop next-generation targeted therapies with improved potency, selectivity, and resistance profiles against a host of human diseases.
References
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Ghozlan, S. A. S., et al. (2018). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2018(4), M1013. Available at: [Link]
- Reddy, C. S., et al. (2007). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. E-Journal of Chemistry, 4(4), 531-535.
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ChemSynthesis. (n.d.). N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
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Salem, I. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2616-2633. Available at: [Link]
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Radi, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioma model. Journal of Medicinal Chemistry, 60(13), 5534-5546. Available at: [Link]
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PubChem. (n.d.). N,1-dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
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MySkinRecipes. (n.d.). N,1-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
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BD. (2025). Safety Data Sheet. Retrieved from [Link]
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Hegazy, W. A. H., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][9][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Medicinal Chemistry, 13(7), 848-863. Available at: [Link]
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Salem, I. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19688. Available at: [Link]
- Li, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105934.
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El-Gamal, M. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports, 14(1), 932. Available at: [Link]
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Fallacara, A. L., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences, 24(13), 11075. Available at: [Link]
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